molecular formula C18H21N3O5S3 B284147 N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide

N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide

Cat. No. B284147
M. Wt: 455.6 g/mol
InChI Key: WHPZWTMTCLGTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide, also known as BTP-2, is a small molecule inhibitor that has been widely used in scientific research to study the role of inositol 1,4,5-trisphosphate receptors (IP3Rs) in various cellular processes. IP3Rs are a class of intracellular calcium channels that play a crucial role in regulating calcium signaling in cells. BTP-2 has been shown to selectively inhibit IP3R-mediated calcium release, making it a valuable tool for investigating the physiological and pathological functions of IP3Rs.

Mechanism of Action

N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide acts as a competitive inhibitor of IP3Rs by binding to the IP3-binding domain of the receptor. This prevents the binding of IP3 to the receptor, thereby inhibiting the release of calcium from the endoplasmic reticulum into the cytoplasm. N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has been shown to selectively inhibit IP3R-mediated calcium release without affecting other calcium channels, making it a valuable tool for investigating the specific functions of IP3Rs.
Biochemical and physiological effects:
N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit IP3R-mediated calcium release in a dose-dependent manner, with higher concentrations of N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide resulting in greater inhibition. N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has also been shown to have a neuroprotective effect in models of ischemic stroke and traumatic brain injury, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of IP3R-mediated calcium release, allowing for the specific investigation of the functions of IP3Rs. It is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide does have some limitations. It has been shown to have off-target effects at high concentrations, which can complicate data interpretation. Additionally, its effects on other cellular processes, such as autophagy and apoptosis, are not well understood.

Future Directions

There are several future directions for research involving N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide. One area of interest is the development of more selective IP3R inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of IP3Rs in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential therapeutic applications of N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide in the treatment of neurological disorders should be further explored.
In conclusion, N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide is a valuable tool for investigating the functions of IP3Rs in various cellular processes. Its selective inhibitory effect on IP3R-mediated calcium release has made it a widely used tool in scientific research. However, its limitations and potential off-target effects should be carefully considered when interpreting data. Future research should focus on developing more selective IP3R inhibitors and exploring the therapeutic potential of N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide in neurological disorders.

Synthesis Methods

N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide can be synthesized using a multi-step procedure involving several chemical reactions. The first step involves the synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide, which is then reacted with 4-methoxybenzenesulfonyl chloride to produce the intermediate compound. Finally, the tert-butyl group is introduced using tert-butylamine to obtain the final product, N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide.

Scientific Research Applications

N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide has been extensively used in scientific research to study the role of IP3Rs in various cellular processes, including calcium signaling, apoptosis, autophagy, and synaptic plasticity. It has been shown to have a selective inhibitory effect on IP3R-mediated calcium release, making it a valuable tool for investigating the physiological and pathological functions of IP3Rs.

properties

Molecular Formula

C18H21N3O5S3

Molecular Weight

455.6 g/mol

IUPAC Name

N-tert-butyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C18H21N3O5S3/c1-18(2,3)21-29(24,25)14-9-10-15-16(11-14)27-17(19-15)20-28(22,23)13-7-5-12(26-4)6-8-13/h5-11,21H,1-4H3,(H,19,20)

InChI Key

WHPZWTMTCLGTTR-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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